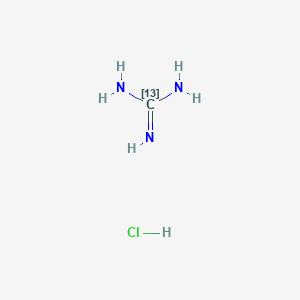

Guanidine-13C hydrochloride

Description

The exact mass of the compound Guanidine-13C hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Guanidine-13C hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine-13C hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(13C)guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i1+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-YTBWXGASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=N)(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584044 |

Source

|

| Record name | (~13~C)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286013-04-5 |

Source

|

| Record name | (~13~C)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286013-04-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Isotopic Labeling of Guanidine-13C Hydrochloride

Technical Guide & Protocol

Executive Summary

Guanidine-13C hydrochloride is a critical isotopologue used extensively in biomolecular NMR spectroscopy, metabolic flux analysis, and the synthesis of labeled pharmaceutical standards. Its primary utility lies in its role as a chaotic denaturant that can be tracked via

This guide details the synthesis, purification, and validation of Guanidine-13C hydrochloride, prioritizing the Cyanamide-13C route due to its high atom economy and direct pathway. Unlike industrial "fritting" methods which pose safety risks and isotopic loss, we present a refined solution-phase protocol optimized for high-value isotopic reagents.

Strategic Applications & Utility

The incorporation of a stable

| Application Domain | Specific Utility | Mechanism |

| Protein NMR | Denaturation Studies | The |

| Metabolic Tracing | Urea Cycle Analysis | Tracks the conversion of Guanidine-13C to Urea-13C and Ornithine in vivo. |

| Drug Development | Bioavailability Studies | Synthesis of labeled active pharmaceutical ingredients (APIs) like Metformin-13C or Imatinib-13C. |

| pH Sensing | Intracellular pH Probes | The chemical shift of the central carbon is sensitive to pH changes in the physiological range. |

Synthetic Pathways

Two primary routes exist for the synthesis of Guanidine-13C. The choice depends on the available isotopic precursor.

Route A: The Cyanamide Route (Preferred)

This is the most direct method, reacting Cyanamide-13C with Ammonium Chloride. It offers the highest atom economy (100% carbon incorporation) and simple purification.

Route B: The S-Methylisothiourea Route (Rathke Synthesis)

Utilizes Thiourea-13C. While milder, it produces methyl mercaptan (methanethiol) as a byproduct, which is odorous and requires scrubbing. This route is reserved for substituting the guanidine core with alkyl groups.

Visualization of Synthetic Logic

Figure 1: Comparison of the direct Cyanamide route (Blue) vs. the Thiourea route (Red). The Cyanamide route is preferred for unsubstituted Guanidine-13C HCl.

Detailed Experimental Protocol

Target: Synthesis of Guanidine-13C Hydrochloride (1.0 g scale)

Precursor: Cyanamide-13C (

Note: Industrial methods use a solvent-free "melt" at 200°C. For isotopic labeling, this risks sublimation of the expensive precursor. We utilize a concentrated aqueous/ethanolic system in a pressure vessel to lower the temperature and contain all isotopes.

Reagents & Equipment[1][2][3][4][5]

-

Cyanamide-13C: 1.0 g (23.2 mmol) [Isotopic purity >99%]

-

Ammonium Chloride: 1.36 g (25.5 mmol, 1.1 eq) [Anhydrous]

-

Solvent: 2 mL deionized water (minimal volume)

-

Vessel: 15 mL heavy-walled pressure tube with Teflon screw cap.

-

Purification: Absolute Ethanol.

Step-by-Step Methodology

-

Preparation:

-

In a glovebox or fume hood, weigh 1.36 g of ammonium chloride and transfer it to the pressure tube.

-

Add 1.0 g of Cyanamide-13C.

-

Add 2 mL of water to create a highly concentrated slurry.

-

Seal the tube tightly.

-

-

Reaction (Cyclization):

-

Place the pressure tube in an oil bath preheated to 140°C .

-

Stir magnetically. The solids will dissolve as the temperature rises, forming a homogeneous solution.

-

Maintain heating for 4–6 hours .

-

Mechanism:[1][2][3][4] The ammonium ion protonates the cyanamide nitrile group, facilitating nucleophilic attack by ammonia (generated in equilibrium) to form the guanidinium core.

-

-

Isolation:

-

Cool the reaction vessel to room temperature.

-

Transfer the contents to a round-bottom flask.

-

Remove water under reduced pressure (Rotovap) at 60°C until a white solid residue remains.

-

-

Purification (Recrystallization):

-

The crude solid contains Guanidine-13C HCl and excess NH4Cl.

-

Add 10 mL of hot absolute ethanol to the residue. Guanidine HCl is soluble in ethanol, whereas NH4Cl is sparingly soluble.

-

Filter the hot solution through a glass frit to remove undissolved NH4Cl.

-

Cool the filtrate to 0°C to crystallize the Guanidine-13C HCl.

-

Filter the white crystals and dry under high vacuum over

.

-

Quality Control Specifications

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual Inspection |

| Yield | > 85% | Gravimetric |

| Singlet at ~158.5 ppm ( | 500 MHz NMR | |

| Melting Point | 181–183°C | Capillary MP |

| Purity | > 99% (No NH4Cl detected) | Elemental Analysis / Silver Nitrate Titration |

Characterization & Validation

The following spectroscopic data confirms the identity of the product.

NMR Validation

The

-

Chemical Shift:

157.0 – 159.0 ppm (pH dependent). -

Coupling: If

N-labeled precursors are used, the carbon signal will split into a complex multiplet due to

Analytical Workflow Diagram

Figure 2: Purification and Quality Control workflow ensuring removal of ammonium chloride impurities.

References

- ChemicalBook.Guanidine hydrochloride synthesis and industrial melting process.

-

Weiss, S., et al. (1985). Process for the production of guanidine hydrochloride.[5][2][3][6][7] US Patent 4542240A. Google Patents.

-

MDPI. (2024). Preparation of 2'-13C-L-Histidine Starting from 13C-Thiocyanate. Molecules.[8][9][4][6][7][10][11][12][13][14][15] [Link]

-

Organic Chemistry Portal. Synthesis of Guanidines: Guanylation methods.[Link]

-

ResearchGate. Purification of Guanidine Hydrochloride via Recrystallization.[Link]

Sources

- 1. Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1247536C - Process for preparing guanidine hydrochloride - Google Patents [patents.google.com]

- 3. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Guanidine synthesis by guanylation [organic-chemistry.org]

- 10. ismar.org [ismar.org]

- 11. scribd.com [scribd.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. jocpr.com [jocpr.com]

- 14. guidechem.com [guidechem.com]

- 15. Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Advanced Characterization of Protein Unfolding: The 13C-Guanidine Hydrochloride System

Executive Summary

This technical guide details the mechanism of action of Guanidine Hydrochloride (GuHCl) as a protein denaturant, with a specific focus on the utility of its Carbon-13 (

Part 1: The Physics of Chaos – Mechanism of Action

To utilize GuHCl effectively, one must understand that it does not merely "break" the protein.[1] It fundamentally alters the solvent thermodynamics. The mechanism is governed by two competing theories, with modern evidence heavily favoring the Direct Interaction Model .

The Direct Interaction Model (Dominant Mechanism)

Contrary to the "indirect" model—where denaturants were thought to disrupt the hydrogen-bonded network of bulk water—GuHCl acts by directly binding to the protein backbone and side chains.

-

The Tug-of-War: The guanidinium cation (

) is a planar, chaotropic ion that can stack with aromatic rings (Trp, Tyr, Phe) and hydrogen bond with the peptide backbone. -

Energetic Cost Reduction: In a native protein, burying hydrophobic residues is energetically favorable because it minimizes the disruption of water.

lowers the energetic penalty of exposing these hydrophobic groups to the solvent. It effectively "solubilizes" the protein interior. -

The Role of

-Labeling: By using

Thermodynamic Linear Extrapolation

The stability of the protein is quantified using the Linear Extrapolation Model (LEM). The relationship between the free energy of unfolding (

- : Stability in the absence of denaturant.

-

-value: The dependence of free energy on concentration, which correlates directly with the change in Solvent Accessible Surface Area (

Visualization: The Denaturation Pathway

The following diagram illustrates the transition from the Native (N) state to the Denatured (D) state, highlighting the displacement of water by Guanidinium ions.

Figure 1: The Direct Interaction Model showing Guanidinium ions (

Part 2: The Isotope Advantage ( -GuHCl)

Why use expensive isotopically labeled denaturant?

-

Solvation Shell Mapping: High concentrations of non-labeled GuHCl (6M) contain massive amounts of protons that obliterate protein signals in

-NMR. -

Quantifying

: The preferential interaction coefficient (

Part 3: Experimental Protocol

Materials & Reagents[1][2][3]

-

Protein Stock:

(isotope labeled -

Denaturant: Guanidine-

Hydrochloride (99% atom -

Buffer: 50 mM Phosphate or Acetate (avoid Tris due to temperature sensitivity). pH must be strictly controlled as GuHCl is a salt and affects activity coefficients.

-

Reference: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.

Protocol: High-Resolution Titration

This protocol describes a "Sample-Matched" titration to prevent buffer mismatch errors.

| Step | Action | Critical Technical Note |

| 1 | Stock Preparation | Prepare two identical protein samples (e.g., 500 |

| 2 | pH Correction | Adjust pH of Sample B after dissolving GuHCl. High ionic strength shifts pKa values; use a micro-electrode. |

| 3 | Equilibration | Incubate Sample B for >1 hour (or overnight for slow folders) to ensure complete denaturation. |

| 4 | Titration Series | Mix A and B to create specific molarity points (e.g., 0.5M, 1.0M... 6.0M). |

| 5 | Acquisition | Experiment 1: |

| 6 | Referencing | Use the DSS signal. Note that GuHCl concentration affects the chemical shift of DSS; internal referencing is preferred. |

Workflow Visualization

Figure 2: Step-by-step workflow for NMR-based denaturation studies using 13C-labeled chaotropes.

Part 4: Data Analysis & Interpretation[4]

Calculating Free Energy ( )

For each residue in the HSQC spectrum, track the Chemical Shift Perturbation (CSP). Plot the weighted average chemical shift change against GuHCl concentration.

-

Fit the Sigmoid:

- : Observed NMR signal (chemical shift or intensity).

- : Baselines for Native and Denatured states.

-

Global Fitting: To ensure accuracy, fit all residues simultaneously (Global Fit) to extract a single

and

Interpreting Relaxation (Solvation Mapping)

If observing the

-

Bulk Signal: Sharp, slowly relaxing peaks.

-

Bound Signal: Broad, fast-relaxing components.

-

Calculation: The fraction of bound denaturant (

) is derived from the weighted average of the relaxation rates (

References

-

Chemical Protein Unfolding – A Simple Cooperative Model. Journal of Physical Chemistry B. [Link]

-

Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface. Protein Science (NIH). [Link]

-

Preferential interactions of guanidinum ions with aromatic groups over aliphatic groups. Biophysical Journal (PubMed). [Link]

-

Monitoring protein unfolding transitions by NMR-spectroscopy. Journal of Biomolecular NMR. [Link]

Sources

Unlocking Biomolecular Insights: An In-depth Technical Guide to 13C Labeling in NMR Spectroscopy

For researchers, scientists, and drug development professionals venturing into the intricate world of biomolecular structure and dynamics, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique. Its ability to provide atomic-level information in a near-native solution state is unparalleled. However, the full potential of NMR is only unleashed through the strategic use of isotopic labeling. This guide provides a deep dive into the theory and practice of Carbon-13 (¹³C) labeling, a cornerstone of modern biomolecular NMR, offering field-proven insights into experimental design, execution, and data interpretation.

The Rationale for Isotopic Enrichment: Overcoming Nature's Limitations

The workhorse of NMR, the proton (¹H), is highly abundant and sensitive. However, in macromolecules like proteins, the sheer number of protons leads to severe spectral overlap, rendering individual signal identification nearly impossible for proteins larger than ~10 kDa.[1] While ¹³C has a spin-½ nucleus suitable for NMR, its natural abundance is a mere 1.1%, making it practically invisible in standard experiments on biological macromolecules.[2]

Isotopic labeling, therefore, is not just an enhancement but a necessity. By replacing the naturally occurring ¹²C with ¹³C, we introduce a new dimension of chemical shifts with a much larger dispersion than protons. This allows for the resolution of individual atomic signals through multidimensional heteronuclear NMR experiments, forming the bedrock of modern biomolecular NMR.[1]

Strategic ¹³C Labeling: A Palette of Possibilities

The choice of a ¹³C labeling strategy is dictated by the scientific question at hand, the size and properties of the biomolecule, and budgetary considerations. Each approach offers a unique set of advantages for simplifying spectra, enhancing sensitivity, and enabling specific types of NMR experiments.

Uniform ¹³C Labeling: The Foundation

The most straightforward approach is to uniformly label the protein with ¹³C, typically by growing the expression host (commonly E. coli) in a minimal medium where the sole carbon source is [U-¹³C]-glucose.[3] This strategy, often paired with ¹⁵N labeling, is the standard for de novo structure determination of small to medium-sized proteins, as it enables a suite of triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB) for sequential backbone and side-chain resonance assignment.

Causality Behind the Choice: Uniform labeling ensures that all carbons are NMR-active, maximizing the information content for complete structural analysis. The presence of one-bond ¹³C-¹³C J-couplings, while sometimes a source of line broadening, is also exploited in many assignment experiments to trace covalent connectivity through the carbon backbone.

Caption: Overview of ¹³C labeling strategies and their primary applications.

Fractional ¹³C Labeling

For larger proteins or solid-state NMR studies, uniform ¹³C labeling can be detrimental due to extensive ¹³C-¹³C dipolar couplings that lead to significant line broadening.[4] Fractional labeling, where the growth medium contains a mixture of ¹³C-labeled and unlabeled carbon sources, offers a solution. A common approach is to use a medium with 10-25% [U-¹³C]-glucose.

Causality Behind the Choice: This strategy statistically reduces the probability of adjacent ¹³C atoms, thereby minimizing one-bond J-couplings and dipolar interactions. This leads to sharper lines and improved spectral quality, particularly in solid-state NMR.[4]

Selective Labeling: Illuminating Specific Moieties

Selective labeling strategies aim to introduce ¹³C at specific atomic positions or within particular amino acid types. This is a powerful approach for studying large proteins and complexes, as it drastically simplifies crowded spectra and allows the focus to be placed on functionally important regions, such as methyl groups.

Methyl groups are superb probes of protein structure and dynamics due to their favorable relaxation properties (fast rotation) and their prevalence in the hydrophobic core and at protein-protein interfaces. Selective ¹³C-labeling of the methyl groups of Isoleucine, Leucine, and Valine (ILV) is a widely used technique for studying high-molecular-weight systems.[5]

This is typically achieved by adding ¹³C-labeled precursors, such as [3,3'-¹³C]-α-ketoisovalerate and [3-¹³C]-α-ketobutyrate, to a D₂O-based minimal medium about an hour before inducing protein expression.[5][6] These precursors are biosynthetically incorporated to produce ¹³CH₃ groups in an otherwise deuterated protein, leading to exceptionally sharp signals in ¹H-¹³C correlation spectra (HSQC).

Causality Behind the Choice: The combination of deuteration (reducing dipolar broadening from protons) and selective ¹³CH₃ protonation creates "NMR-active windows" in very large proteins, enabling studies of systems exceeding 100 kDa.

By using specifically labeled glucose or glycerol, predictable labeling patterns can be achieved across different amino acids, depending on their biosynthetic pathways.

-

[2-¹³C]-glucose: This precursor is particularly effective for labeling the Cα positions of many amino acids while leaving adjacent carbons unlabeled.[7] This is advantageous for experiments that probe backbone dynamics.

-

[1,3-¹³C]-glycerol: This results in a complementary labeling pattern to [2-¹³C]-glycerol, with more extensive labeling of carbonyl and side-chain methyl carbons.[4][8]

Causality Behind the Choice: Exploiting the well-characterized metabolic pathways of E. coli allows for a cost-effective way to achieve selective labeling without the need to synthesize or purchase expensive labeled amino acids.

The Biochemical Foundation: From Precursor to Protein

The success of any labeling strategy hinges on the metabolic pathways of the expression host. In E. coli, central carbon metabolism dictates how the atoms from a given precursor are distributed throughout the building blocks of the cell, including amino acids. Glucose is first broken down through glycolysis and the pentose phosphate pathway, and the resulting intermediates (e.g., pyruvate, oxaloacetate, α-ketoglutarate) serve as the carbon skeletons for the 20 proteinogenic amino acids.[9][10][11]

Caption: Simplified overview of amino acid biosynthesis from glucose in E. coli.

Amino Acid Labeling Patterns from Different Carbon Sources

The choice of ¹³C-labeled precursor directly influences the resulting isotopic enrichment pattern in the synthesized amino acids. This knowledge is crucial for designing experiments and interpreting the resulting NMR spectra.

| Amino Acid | Precursor | [U-¹³C]glucose | [2-¹³C]glucose | [1,3-¹³C]glycerol |

| Alanine (Ala) | Pyruvate | Fully Labeled | Cα, Cβ | Cα, Cβ |

| Valine (Val) | Pyruvate | Fully Labeled | Cα, Cγ1, Cγ2 | Cα, Cγ1, Cγ2 |

| Leucine (Leu) | Pyruvate | Fully Labeled | Cβ, Cδ1, Cδ2 | Cβ, Cδ1, Cδ2 |

| Isoleucine (Ile) | Oxaloacetate/Pyruvate | Fully Labeled | Cβ, Cγ1, Cδ1 | Cβ, Cγ1, Cδ1 |

| Proline (Pro) | α-Ketoglutarate | Fully Labeled | Cα, Cβ, Cγ, Cδ | Cα, Cβ, Cγ, Cδ |

| Serine (Ser) | 3-Phosphoglycerate | Fully Labeled | Cα, Cβ | Cα, Cβ |

| Glycine (Gly) | 3-Phosphoglycerate | Fully Labeled | Cα | Cα |

| Cysteine (Cys) | 3-Phosphoglycerate | Fully Labeled | Cα, Cβ | Cα, Cβ |

| Aspartate (Asp) | Oxaloacetate | Fully Labeled | Cα, Cβ | Cα, Cβ |

| Asparagine (Asn) | Oxaloacetate | Fully Labeled | Cα, Cβ | Cα, Cβ |

| Methionine (Met) | Oxaloacetate | Fully Labeled | Cα, Cβ, Cγ | Cα, Cβ, Cγ |

| Threonine (Thr) | Oxaloacetate | Fully Labeled | Cα, Cβ, Cγ2 | Cα, Cβ, Cγ2 |

| Lysine (Lys) | Oxaloacetate | Fully Labeled | Cα, Cβ, Cγ, Cδ, Cε | Cα, Cβ, Cγ, Cδ, Cε |

| Glutamate (Glu) | α-Ketoglutarate | Fully Labeled | Cα, Cβ, Cγ | Cα, Cβ, Cγ |

| Glutamine (Gln) | α-Ketoglutarate | Fully Labeled | Cα, Cβ, Cγ | Cα, Cβ, Cγ |

| Arginine (Arg) | α-Ketoglutarate | Fully Labeled | Cα, Cβ, Cγ, Cδ | Cα, Cβ, Cγ, Cδ |

| Histidine (His) | Ribose-5-phosphate | Fully Labeled | Cα, Cβ, Cδ2, Cε1 | Cα, Cβ, Cδ2, Cε1 |

| Phenylalanine (Phe) | PEP/Erythrose-4-P | Fully Labeled | Cα, Ring Carbons | Cα, Ring Carbons |

| Tyrosine (Tyr) | PEP/Erythrose-4-P | Fully Labeled | Cα, Ring Carbons | Cα, Ring Carbons |

| Tryptophan (Trp) | PEP/Erythrose-4-P | Fully Labeled | Cα, Ring Carbons | Cα, Ring Carbons |

| Note: This table provides a simplified overview. The exact labeling patterns can be complex due to scrambling and multiple biosynthetic routes. Detailed information can be found in specialized literature.[4][7][8] |

Experimental Protocols: From Culture to Spectrum

A self-validating protocol is crucial for reproducible results. The following sections provide detailed, step-by-step methodologies for common ¹³C labeling experiments.

Protocol for Uniform ¹³C Labeling in E. coli

This protocol is designed for high-yield expression of a uniformly ¹³C, ¹⁵N-labeled protein in E. coli using a minimal medium.

-

Starter Culture: Inoculate 50 mL of Luria-Bertani (LB) medium with a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid. Grow overnight at 37°C with shaking.

-

Pre-culture: The next day, inoculate 1 L of M9 minimal medium (containing unlabeled ¹²C-glucose and ¹⁴NH₄Cl) with the overnight starter culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C until the OD₆₀₀ reaches 0.7-0.8.

-

Media Exchange: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Discard the supernatant and gently resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium prepared with ¹³C-glucose (e.g., 2 g/L) as the sole carbon source and ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source.[3][12]

-

Expert Insight: The media exchange step is critical for maximizing isotopic incorporation and is more cost-effective than growing the entire culture in labeled media. Some protocols advocate for growing cells to a higher density in unlabeled media before switching to labeled media just prior to induction to further reduce costs.[12]

-

-

Induction: Allow the culture to adapt to the new medium for 30-60 minutes at 37°C. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue expression for 12-16 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation. The ¹³C, ¹⁵N-labeled protein can then be purified using standard chromatography techniques.

Protocol for Selective ¹³C-Methyl Labeling (ILV)

This protocol is tailored for producing perdeuterated, selectively ¹³C-methyl-labeled Isoleucine, Leucine, and Valine.

-

Culture Growth: Grow transformed E. coli in 1 L of D₂O-based M9 minimal medium containing ¹⁵NH₄Cl and ¹²C-glucose (or deuterated glucose for higher deuteration levels) at 37°C until the OD₆₀₀ reaches ~0.7.

-

Precursor Addition: Approximately 60 minutes before induction, add the ¹³C-labeled precursors:

-

Induction and Expression: Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvesting and Purification: Harvest the cells and purify the selectively labeled protein as described previously.

Key NMR Experiments Leveraging ¹³C Labeling

The true power of ¹³C labeling is realized through the application of specialized NMR experiments.

The ¹H-¹³C HSQC: A High-Resolution Fingerprint

The Heteronuclear Single Quantum Coherence (HSQC) experiment is one of the most fundamental and informative experiments for labeled proteins. It generates a 2D spectrum correlating the chemical shifts of protons directly attached to ¹³C atoms.

Why it's essential: The ¹H-¹³C HSQC provides a highly resolved "fingerprint" of the molecule. For methyl-labeled samples, each ILV methyl group gives rise to a single peak, allowing for the study of specific sites even in very large proteins. Chemical shift perturbations in the HSQC spectrum upon ligand binding or changes in conditions provide direct evidence of interaction sites.[6]

Sources

- 1. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 2. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. health.uconn.edu [health.uconn.edu]

- 4. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. protein-nmr.org.uk [protein-nmr.org.uk]

- 9. researchgate.net [researchgate.net]

- 10. KEGG PATHWAY: Biosynthesis of amino acids - Escherichia coli K-12 MG1655 [kegg.jp]

- 11. Amino acid synthesis - Wikipedia [en.wikipedia.org]

- 12. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PMC [pmc.ncbi.nlm.nih.gov]

Advanced RNA Isolation: The Strategic Application of Guanidine-13C Hydrochloride

A Technical Guide for Structural Biology and Pharmaceutical Process Development

Executive Summary

In the landscape of RNA therapeutics (mRNA vaccines, antisense oligonucleotides) and structural biology, the purity of the isolated transcript is paramount. While standard Guanidine Hydrochloride (GuHCl) is the industry standard for RNase inactivation during lysis, its residual presence acts as a potent inhibitor of downstream enzymatic reactions (RT-qPCR, in vitro translation).

This guide details the specialized role of Guanidine-13C Hydrochloride (GuHCl-13C) . Unlike its use as a generic chaotrope, the isotopically labeled variant serves as a high-precision Process Analytical Technology (PAT) tool. It allows for the absolute quantification of chaotrope carryover via NMR spectroscopy and mass spectrometry, validating the efficiency of purification workflows in drug development.

Part 1: The Chaotropic Mechanism

To understand the utility of the 13C variant, we must first ground the protocol in the thermodynamics of the standard reagent. GuHCl is a chaotropic salt that functions by disrupting the hydrogen bonding network of water, thereby destabilizing the tertiary structures of proteins—specifically, ubiquitous RNases (e.g., RNase A).

Thermodynamic Action

GuHCl drives protein unfolding by lowering the free energy of the denatured state relative to the native state. It preferentially interacts with the peptide backbone and exposed hydrophobic side chains.

-

Concentration Requirement: Effective RNase inactivation typically requires 4M – 6M concentrations.

-

The Challenge: At these molarities, GuHCl is difficult to remove completely. Even trace amounts (millimolar levels) can precipitate RNA or inhibit polymerases.

Figure 1: Mechanism of RNase inactivation by Guanidine Hydrochloride. The agent disrupts water structure and directly solvates the peptide backbone, forcing the enzyme into an inactive, unfolded state.

Part 2: The Role of Guanidine-13C Hydrochloride

The introduction of the stable isotope Carbon-13 (

1. Process Validation (QC/QA)

In the manufacturing of pharmaceutical-grade RNA, "clearance" of process aids must be proven. Standard UV spectrophotometry (A260/A230 ratio) is often insufficient to detect low-level chaotrope contamination that can still affect sensitive assays.

-

Mechanism: By spiking the lysis buffer with GuHCl-13C, the exact removal efficiency of the washing steps can be quantified using 1D

-NMR or HSQC (Heteronuclear Single Quantum Coherence) experiments. -

Advantage: The

signal of the guanidinium carbon (approx. 158 ppm) is distinct and does not overlap with natural abundance carbon signals in the RNA or buffer at low concentrations.

2. Structural Biology (NMR)

For researchers performing NMR studies on the extracted RNA itself, residual standard GuHCl (containing

-

Usage: GuHCl-13C is used when the interaction between the denaturant and the RNA is the subject of study (e.g., studying the unfolding pathway of ribozymes).

Table 1: Comparative Utility of Guanidine Variants

| Feature | Standard GuHCl ( | Guanidine-13C HCl ( |

| Primary Use | Routine Lysis / RNase Inactivation | Process Validation / Structural NMR |

| Detection | Indirect (Conductivity, UV A230) | Direct, Specific ( |

| Sensitivity | Low (High background interference) | High (Femtomolar detection via MS) |

| Cost | Low (~$50/kg) | High (~$500/g) |

| Role in Protocol | Active Reagent | Tracer / Internal Standard |

Part 3: Protocol – Isotope-Traced RNA Extraction Validation

Objective: To validate the removal efficiency of chaotropic salts in a silica-column based RNA purification workflow using GuHCl-13C as a tracer.

Materials

-

Lysis Buffer: 4M Guanidine-13C Hydrochloride (99 atom % 13C), 25 mM Sodium Citrate (pH 7.0), 0.5% Sarkosyl.

-

Wash Buffer A: 70% Ethanol.[1]

-

Elution Buffer: Nuclease-free water.

-

Target Tissue: 10-20 mg mammalian tissue or

cultured cells.

Workflow Description

-

Lysis & Homogenization:

-

Add 350 µL of Lysis Buffer (13C-labeled) to the sample.

-

Rationale: The 13C-GuHCl immediately inactivates RNases. The isotope is now "mixed" with the biological matrix.

-

Homogenize thoroughly (e.g., bead beating).

-

-

Binding:

-

Add 350 µL of 70% Ethanol to the lysate to adjust binding conditions.

-

Apply to a silica spin column. Centrifuge at ≥8000 x g for 15 s.

-

Status: The RNA binds to the silica. The bulk of the 13C-GuHCl flows through.

-

-

Traceable Washing (Critical Step):

-

Wash 1: Add 700 µL Wash Buffer A. Centrifuge. Collect flow-through (Fraction W1).

-

Wash 2: Add 500 µL Wash Buffer A. Centrifuge. Collect flow-through (Fraction W2).

-

Note: In a validation study, these fractions are saved to calculate the "Clearance Factor."

-

-

Elution:

-

Add 50 µL Elution Buffer. Centrifuge. Collect the eluate (Final RNA).

-

-

Analytical Quantification (QC):

-

Analyze the Final RNA sample using 1H-13C HSQC NMR .

-

Target Signal: The Guanidinium Carbon (

) resonance at ~158 ppm. -

Compare against a standard curve of GuHCl-13C to determine the exact molarity of residual salt.

-

Figure 2: Validation workflow for determining chaotropic carryover. The 13C label acts as a molecular beacon, allowing detection of residual buffer in the final product.

Part 4: Data Interpretation & Troubleshooting

Detecting the Signal

In an NMR spectrum, the guanidinium ion is a symmetrical planar cation.

-

Chemical Shift: The central carbon appears around 158 ppm (referenced to TMS).

-

Coupling: If using 1H-coupled spectra, expect splitting due to the protons on the nitrogen atoms.

Calculating Clearance

For pharmaceutical applications (e.g., mRNA vaccines), a clearance factor of

Common Issues

-

Signal Suppression: High concentrations of RNA can suppress the 13C signal of trace contaminants. Use a "Cryoprobe" or high-field instrument (600 MHz+) for detection limits below 1 µM.

-

Isotope Scrambling: In metabolic labeling studies (where cells are grown on 13C sources), all cellular components are labeled. In this protocol (exogenous addition), only the buffer is labeled, simplifying the background.

References

-

Tanford, C. (1968). Protein Denaturation. Advances in Protein Chemistry. Link

-

Chomczynski, P., & Sacchi, N. (1987). Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction. Analytical Biochemistry. Link

-

Sigma-Aldrich. (n.d.). Guanidine Hydrochloride Properties and Applications. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5742, Guanidine Hydrochloride. Link

-

Weidner, L., et al. (2022).[2] Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation.[2][3][4] Diagnostics. Link

Sources

Methodological & Application

Advanced Application Note: Guanidine-13C Hydrochloride in Protein Extraction & Residual Quantitation

Executive Summary: The Agent of Chaos and the Agent of Control

In the biopharmaceutical and proteomics sectors, Guanidine Hydrochloride (GuHCl) is the industry standard for solubilizing hydrophobic proteins, particularly those trapped in inclusion bodies. However, its efficacy comes with a cost: GuHCl is a potent downstream contaminant that inhibits enzymatic activity and interferes with mass spectrometry (MS) ionization.

This guide clarifies a critical distinction often missed in standard protocols:

-

Standard GuHCl (unlabeled) is used for the Lysis and Extraction (The Agent of Chaos).

-

Guanidine-13C Hydrochloride (labeled) is used exclusively as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS) to validate the removal of the denaturant (The Agent of Control).

This protocol details the complete lifecycle of a high-value protein extraction: from solubilization using 6M GuHCl to the regulatory-grade validation of its removal using 13C-GuHCl.

Part 1: The Mechanism of Action (Why GuHCl?)

Unlike Urea, which degrades into isocyanic acid and carbamylates proteins (causing artificial mass shifts), GuHCl is chemically stable. It acts through two primary mechanisms to disrupt the structure of water and the protein:

-

Preferential Interaction: GuHCl ions interact more favorably with the protein backbone than water does, effectively "solvating" the peptide bonds and exposing the hydrophobic core.

-

Disruption of Water Structure: At high concentrations (6M), GuHCl disrupts the hydrogen bonding network of water, lowering the energetic penalty for exposing hydrophobic residues.

Comparison of Chaotropes

| Feature | Guanidine HCl (6M) | Urea (8M) |

| Denaturation Power | Superior (1.5–2x stronger) | Moderate |

| Ionic Strength | High (Interferes with IEX) | Neutral (Compatible with IEX) |

| Chemical Stability | High | Low (Degrades to cyanate) |

| Proteolytic Resistance | Inactivates most proteases | Some proteases remain active |

Part 2: Protocol A - High-Efficiency Lysis of Inclusion Bodies

Objective: Solubilization of insoluble protein aggregates (inclusion bodies) from E. coli or mammalian cell pellets.

Reagents Required[1][2][3][4]

-

Lysis Buffer: 6 M Guanidine HCl, 50 mM Tris-HCl (pH 8.0), 100 mM NaCl.

-

Reducing Agent: 10 mM DTT or 5 mM TCEP (Crucial to break disulfide scrambling).

-

Protease Inhibitor Cocktail: (EDTA-free recommended if downstream Ni-NTA is planned).

Step-by-Step Methodology

-

Cell Disruption:

-

Washing (The "Clean" Step):

-

Resuspend pellet in wash buffer + 1% Triton X-100.

-

Centrifuge again.[3] This removes membrane proteins and lipids.

-

-

Solubilization (The "Chaos" Step):

-

Add Lysis Buffer (6M GuHCl) to the washed pellet (10 mL buffer per gram of wet pellet).

-

Add Reducing Agent (DTT/TCEP).

-

Incubate: Stir gently at Room Temperature (RT) for 1–2 hours or 4°C overnight.

-

Observation: Solution should turn transparent/translucent.

-

-

Clarification:

Part 3: Protocol B - The Self-Validating System (IDMS with Guanidine-13C)

Context: After refolding and purification (e.g., dialysis, chromatography), you must prove that GuHCl has been removed to safe levels (often <10 ppm for therapeutics or <1 ppm for downstream enzymatic assays).

The Problem: Residual GuHCl is a small, polar molecule that suffers from severe matrix suppression in LC-MS. Standard calibration curves often fail due to matrix effects. The Solution: Isotope Dilution Mass Spectrometry (IDMS). By spiking the sample with Guanidine-13C, the heavy isotope acts as a perfect mirror. It co-elutes with the contaminant and experiences the exact same matrix suppression, allowing for absolute quantification.

Reagents

-

Internal Standard (IS): Guanidine-13C Hydrochloride (e.g., 99 atom % 13C).

-

Mobile Phase: Acetonitrile (ACN) and 10 mM Ammonium Formate (pH 3.0).

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or Silica), required to retain the highly polar Guanidine.

Workflow Diagram

Caption: The Self-Validating IDMS Workflow. The 13C-labeled standard normalizes extraction efficiency and ionization suppression.

Step-by-Step IDMS Protocol

-

Sample Preparation:

-

Take 100 µL of your purified protein sample.

-

Add 400 µL of cold Acetonitrile (precipitates the protein, leaves GuHCl in solution).

-

Spike: Add 10 µL of Guanidine-13C Internal Standard (10 µg/mL stock).

-

Vortex and Centrifuge (15,000 x g, 10 min). Collect supernatant.

-

-

LC-MS/MS Setup:

-

Mode: Multiple Reaction Monitoring (MRM).

-

Ionization: ESI Positive.

-

Transitions:

-

Analyte (GuHCl): m/z 60.1 → 43.1 (Loss of NH3).

-

Internal Standard (GuHCl-13C): m/z 61.1 → 44.1 (Loss of NH3).

-

-

-

Data Analysis:

-

Calculate the Area Ratio:

-

Since the concentration of the IS is known and constant, the concentration of the residual GuHCl is derived directly from

, bypassing matrix interference errors.

-

Part 4: Logical Relationships & Troubleshooting

The success of this application relies on understanding the relationship between the protein state and the denaturant concentration.

Caption: The transition from aggregated state to native state requires the introduction and subsequent rigorous removal of GuHCl.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Viscous Lysate | Genomic DNA release | Add DNAse I or shear DNA via needle passage/sonication. |

| Protein Precipitates during Dialysis | Refolding too fast | Use Step-wise dialysis (6M -> 4M -> 2M -> 0M) or add L-Arginine (0.4M) to refolding buffer. |

| No Signal in MS (GuHCl) | Eluting in void volume | GuHCl is very polar. Switch to HILIC column or use Ion Pairing agents. |

| 13C Signal Suppression | High salt content | Dilute sample further; the ratio of Analyte/IS remains valid even with dilution. |

References

-

Tanford, C. (1968). Protein denaturation.[1][3][4][5][6][7] Advances in Protein Chemistry. Link

-

Burgess, R. R. (2009). Refolding Solubilized Inclusion Body Proteins.[1][3][8] Methods in Enzymology. Link

-

ICH Expert Working Group. (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. (Note: While GuHCl is not a volatile solvent, the risk assessment principles of Q3C apply to process impurities). Link

-

Vertex Analytical. (2023). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis.[9]Link

-

Cambridge Isotope Laboratories. (2023). Guanidine HCl (13C, 99%) Product Specification.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation and extraction of insoluble (inclusion-body) proteins from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Can Guanidine Hydrochloride Be Used in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Precision Probing of Surface Electrostatics and Ligand Binding: Isotopic Guanidination of Proteins for NMR

Application Note: AN-NMR-2026-04

Executive Summary

In the high-stakes environment of drug discovery, characterizing protein-ligand interfaces is critical. While backbone amide (

This guide details a powerful alternative: Chemical Guanidination of Lysines using

Unlike reductive methylation, which alters the hydrophobicity and hydrogen-bonding potential of lysine residues, guanidination converts Lysine to Homoarginine (hArg) .[1][2][3][4] This modification preserves the positive charge and introduces a

Scientific Principles & Mechanism

The Challenge of Surface Lysines

Lysine residues are abundant on protein surfaces and frequently mediate solvent interactions and ligand binding. However, the Lysine side-chain amine (

The Guanidination Solution

Guanidination chemically transforms the

-

Charge Preservation: Like Arginine, Homoarginine is positively charged (

), maintaining the protein's global electrostatic profile and solubility. -

NMR Visibility: By using

-O-methylisourea (derived from

Reaction Mechanism

The reaction utilizes O-methylisourea (OMIS) at high pH. The nucleophilic

Figure 1: Reaction pathway for the conversion of Lysine to

Experimental Protocol

Materials & Reagents[3]

-

Target Protein: Purified, in a buffer free of primary amines (e.g., PBS or HEPES; NO Tris ).

-

Labeling Reagent:

-O-methylisourea hemisulfate (commercially available or synthesized from -

Base: 1.0 M NaOH or Barium Hydroxide (for pH adjustment).

-

Quench: 1.0 M Glycine or Tris-HCl (pH 7.0).

-

Filtration: Amicon Ultra centrifugal filters (cutoff depends on protein MW).

Protocol Workflow

Step 1: Protein Preparation

Ensure the protein is at a concentration of 0.5 – 1.0 mM (high concentration improves kinetics). Buffer exchange into 50 mM Phosphate Buffer, pH 10.0 .

-

Expert Insight: The reaction requires the Lysine amine to be deprotonated. While Lysine

is ~10.5, a pH of 10.0–10.5 is optimal. Do not exceed pH 11.0 to avoid protein denaturation.

Step 2: The Guanidination Reaction

-

Dissolve

-O-methylisourea hemisulfate in a small volume of water. -

Add the reagent to the protein solution at a 10:1 to 50:1 molar excess (Reagent:Lysine residues).

-

Adjust pH back to 10.5 using NaOH if necessary.

-

Incubate at 4°C for 24–48 hours or 25°C for 4–6 hours .

-

Note: 4°C is preferred for labile proteins. The reaction is slow but specific.

-

Step 3: Quenching and Purification

-

Stop the reaction by adding excess Tris-HCl pH 7.0 or simply lowering the pH to 7.0 with dilute HCl.

-

Remove excess reagent and byproducts (methanol/urea) via Size Exclusion Chromatography (SEC) or extensive dialysis against the final NMR buffer (e.g., 20 mM Phosphate, pH 6.5, 100 mM NaCl).

Step 4: Quality Control (Mandatory)

Before NMR, validate the modification:

-

Mass Spectrometry (ESI-MS): Each modified Lysine adds +42.02 Da . A mass shift corresponding to

Da (where N is the number of surface lysines) confirms complete labeling. -

HSQC Check: Run a quick

HSQC. The spectrum should remain largely superimposable on the WT protein, confirming structural integrity.

NMR Acquisition and Analysis

The Observable: The Guanidinium Carbon

The target nucleus is the central

-

Chemical Shift:

ppm (distinct from backbone carbonyls at 170-180 ppm). -

Experiment:

Direct Detect or

Pulse Sequence Strategy

For large proteins, direct

Recommended Experiment:

| Parameter | Setting | Reason |

| Temperature | 298 K (25°C) | Standard; adjust if protein is unstable. |

| Carrier Freq ( | 158 ppm | Center on the guanidino region. |

| Spectral Width ( | 20 ppm | Narrow width focuses power and resolution. |

| Recycle Delay | 1.5 - 2.0 s | Shorter delays possible due to efficient relaxation. |

Data Interpretation: Ligand Binding (SAR)

When a drug candidate binds near a surface lysine:

-

Chemical Shift Perturbation (CSP): The

resonance of the specific Homoarginine involved in the salt bridge or H-bond will shift significantly. -

Line Broadening: If the ligand exchange is intermediate on the NMR time scale, the peak will broaden or disappear.

Figure 2: Operational workflow for

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | pH too high or reaction too long. | Lower pH to 10.0; reduce incubation time; add 10% glycerol. |

| Incomplete Labeling | Reagent hydrolysis or low pH. | Ensure fresh O-methylisourea; verify pH is >10.0; increase reagent excess. |

| Broad NMR Lines | Aggregation or intermediate exchange. | Check sample homogeneity by SEC; run NMR at higher temp (e.g., 35°C). |

| No Signal | Wrong carrier frequency. | Ensure |

References

-

Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass spectrometry. Analytical Chemistry.

- Relevance: Defines the optimal pH and reagent ratios for converting Lysine to Homoarginine.

-

Iwahara, J., & Clore, G. M. (2006). Detecting transient intermediates in macromolecular binding by paramagnetic NMR.

- Relevance: While focusing on paramagnetic probes, this seminal work established the importance of surface side-chain labeling for detecting "invisible" st

-

Gelis, I., et al. (2007). Structural basis for signal-sequence recognition by the translocase motor SecA as determined by NMR. Cell.

- Relevance: Demonstrates the use of specific side-chain labeling (including methyls and guanidino groups) to map large protein interfaces.

-

Takeda, M., & Kainosho, M. (2012). Lysine methylation for NMR studies of protein interactions. Journal of Biomolecular NMR.

-

Relevance: Provides the comparative context for chemical modification of lysines; contrasts methylation with guanidination strategies.[2]

-

-

Godoy-Ruiz, R., et al. (2010). Chemical shifts of the guanidinium group of arginine in proteins. Journal of Biomolecular NMR.

- Relevance: Establishes the baseline chemical shifts for Guanidinium carbons ( ) and nitrogens ( ), critical for assigning Homoarginine peaks.

Sources

- 1. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Guanidine-13C Hydrochloride in Protein Refolding

This guide outlines the specialized application of Guanidine-13C Hydrochloride (GdnHCl-13C) in protein refolding.[1] Unlike standard GdnHCl used for bulk denaturation, the 13C-labeled variant is a high-value analytical tool used primarily for trace quantification of residual denaturant (validation) and mechanistic structural profiling (R&D).[1]

Executive Summary & Rationale

In biopharmaceutical development, the complete removal of chaotropic agents (denaturants) after protein refolding is a Critical Quality Attribute (CQA). Standard detection methods like Refractive Index (RI) or conductivity are non-specific and lack sensitivity at sub-millimolar concentrations.[1]

Guanidine-13C Hydrochloride offers a definitive solution.[1] By utilizing the non-exchangeable 13C nucleus, researchers can circumvent the limitations of 1H-NMR (where guanidinium protons exchange rapidly with water) and optical methods.[1]

Key Applications:

-

Validation of Downstream Processing (DSP): Quantifying residual GdnHCl down to micromolar levels to validate dialysis or diafiltration steps.[1]

-

Mechanistic Interaction Studies: Mapping specific guanidinium-protein interactions during the "molten globule" phase of refolding.[1]

Scientific Mechanism: Why 13C-Labeling?

The Proton Exchange Problem

In standard 1H-NMR, the protons of the guanidinium ion (

-

Result: The proton signal is broadened into the baseline or suppressed by water suppression techniques, making quantification impossible.[1]

The 13C Solution

The central carbon atom in Guanidine-13C is non-exchangeable .[1] It appears as a sharp singlet in the quaternary carbon region (~158–160 ppm), a spectral window typically devoid of protein signals (which cluster in carbonyl/aliphatic regions).[1]

-

Chemical Shift:

ppm (pH dependent).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Specificity: Absolute. No background signal from buffer components (Tris, Phosphate) or the protein itself overlaps significantly.[1]

Protocol A: Trace Quantification (qNMR) for Process Validation

Objective: Validate the efficiency of a diafiltration step by quantifying residual GdnHCl < 1 mM.

Materials

-

Analyte: Refolded protein buffer sample (post-dialysis).

-

Internal Standard: Sodium 3-trimethylsilyl-propionate-2,2,3,3-d4 (TSP) or DSS-d6.

-

Reagent: Guanidine-13C Hydrochloride (99 atom % 13C).[1]

-

Instrument: 500 MHz NMR (or higher) with a 13C-sensitive cryoprobe.

Workflow Diagram (DOT)

Caption: Workflow for Quantitative NMR (qNMR) validation of residual Guanidine-13C.

Step-by-Step Methodology

-

Sample Preparation:

-

Take 540 µL of the refolded protein solution.

-

Add 60 µL of

(containing 0.5 mM DSS as internal standard) to provide a lock signal.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Note: If validating a washing process, you may need to perform a "Spike-In" recovery experiment first: Add a known amount (e.g., 10 µM) of GdnHCl-13C to a blank buffer to determine the Limit of Detection (LOD).

-

-

Instrument Setup:

-

Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker). This suppresses the Nuclear Overhauser Effect (NOE) to ensure signal intensity is proportional to concentration, not proton coupling.[1]

-

Relaxation Delay (d1): Critical Step.[1][2] The T1 relaxation time of the quaternary carbon in guanidine is long (>10 seconds).[1] Set d1 = 30s to ensure full magnetization recovery (5x T1).[1]

-

Scans (ns): 256–1024 scans, depending on required sensitivity (aim for S/N > 10).

-

-

Acquisition & Processing:

-

Calculation:

-

Where

is the integral area,ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Since Gdn-13C is 99% labeled and natural abundance 13C is 1.1%, the signal is amplified ~90-fold compared to unlabeled contaminants.[1]

-

Protocol B: Mechanistic Profiling (Interaction Mapping)

Objective: Determine if GdnHCl is binding to specific hydrophobic pockets or arginine-binding sites during the refolding process.[1]

Rationale

Guanidinium ions (

Methodology

-

Titration Series: Prepare a series of protein samples (0.1 mM) with increasing concentrations of GdnHCl-13C (0 mM to 100 mM).

-

2D Saturation Transfer Difference (STD) NMR (Optional):

-

While 1D 13C is useful, an STD experiment (irradiating protein protons and observing transfer to 13C-Gdn) proves direct physical binding.[1]

-

-

Data Interpretation:

Data Summary: Detection Limits

| Method | Target Analyte | Limit of Detection (LOD) | Specificity | Limitations |

| Refractive Index | Bulk GdnHCl | ~10 mM | Low | Sensitive to all buffer salts/temp.[1] |

| Conductivity | Ionic Species | ~1 mM | Low | Cannot distinguish Gdn+ from Na+.[1] |

| 1H-NMR | Exchangeable H | N/A (Poor) | Low | Signal lost to water exchange.[1] |

| 13C-NMR (Labeled) | 13C-Guanidine | ~1–5 µM | High | Requires expensive labeled reagent. |

| LC-MS | Gdn Ion | < 1 µM | High | Requires derivatization or HILIC mode.[1] |

References

-

Guanidine Denaturation Mechanism

-

Quantitative NMR (qNMR)

-

Guanidine-Protein Interactions

-

Chemical Shift Reference

Sources

Quantitative analysis of protein unfolding with Guanidine-13C hydrochloride

Quantitative Analysis with Guanidine-13C Hydrochloride

Abstract

Standard chemical denaturation protocols often suffer from a "concentration gap"—the discrepancy between calculated and actual denaturant concentrations due to the hygroscopic nature of Guanidine Hydrochloride (GuHCl) and pipetting errors in viscous solutions. This guide details a high-precision methodology using Guanidine-

Introduction: The Thermodynamic Precision Gap

In drug development and protein engineering, the free energy of unfolding (

A 5% error in

The Solution:

-

Absolute Concentration Validation: The

C signal integral provides a real-time, in-tube measurement of the exact denaturant concentration, eliminating volumetric errors. -

Mechanistic Probe: The chemical shift (

) of the guanidinium carbon is sensitive to its local solvation shell, allowing researchers to probe the Preferential Interaction Coefficient (

Theoretical Basis & Experimental Logic

2.1 The Solvation Exchange Model

Protein denaturation by GuHCl is not merely a "binding" event but a preferential solvation phenomenon. The denaturant replaces water at the protein surface.

-

Native State (N): Low accessible surface area (ASA); minimal GuHCl interaction.

-

Denatured State (D): High ASA; extensive GuHCl solvation shell.

Using

2.2 Workflow Visualization

The following diagram illustrates the thermodynamic cycle and the role of

Figure 1: Thermodynamic progression of unfolding.

Materials and Preparation

3.1 Reagents

-

Protein:

N-labeled (optional but recommended for 2D HSQC readout) or unlabeled (if monitoring 1D -

Denaturant: Guanidine-

C Hydrochloride (99%-

Note: GuHCl is extremely hygroscopic.

-

-

Buffer: Phosphate or Sodium Acetate (pH stable). Avoid amine-based buffers (Tris) if using

-

3.2 Stock Solution Preparation (The "Gravimetric-Refractometric" Hybrid)

Do not rely solely on weighing GuHCl. Use Refractive Index (RI) for the stock, then use NMR for the titration points.

-

Weigh: Dissolve approx. 8M GuHCl in buffer.[1]

-

Measure RI: Use a refractometer to measure the refractive index difference (

) between the buffer and the stock. -

Calculate: Use the Pace equation (Pace, 1986):

-

Verify: Record a 1D

C NMR spectrum. This integral is your

Experimental Protocol: Automated Titration

This protocol describes a "Self-Validating" titration where the X-axis (concentration) is measured, not assumed.

4.1 Setup

-

Sample: 500

L protein solution (50-200 -

Titrant: 8M

C-GuHCl stock. -

Temperature: 298 K (controlled).

4.2 The Titration Loop

Perform 15-20 steps to cover the 0M to 6M range.

| Step | Action | Measurement Type | Purpose |

| 0 | Equilibrate Sample | 1D | Baseline Protein Signal & Background Check |

| 1 | Add Titrant ( | -- | Increase denaturant concentration |

| 2 | Mix & Equilibrate | Wait 5-10 min | Ensure thermodynamic equilibrium |

| 3 | Acquire NMR | 1D | Quantify exact [GuHCl] (X-axis) |

| 4 | Acquire NMR | 2D | Quantify Protein Folded Fraction (Y-axis) |

| 5 | Repeat | Iterate to 6M+ | Complete transition curve |

4.3 Self-Validating Data Processing

Instead of calculating

-

Integrate the Guanidine-

C peak (~158 ppm) in the 1D -

Normalize against the Stock Solution integral (

). -

Calculate Actual Concentration:

This eliminates errors from viscous liquid handling.

Data Analysis & Visualization

5.1 The Linear Extrapolation Method (LEM)

Plot the Fraction Unfolded (

5.2 Mechanistic Analysis (Advanced)

If specific protein residues show chemical shift perturbations (CSP) that track linearly with

-

Non-Linear CSP: Indicates structural change (unfolding).

-

Linear CSP: Indicates solvent effect or preferential interaction.

5.3 Analytical Pipeline Diagram

The following DOT diagram outlines the data processing logic, ensuring the "Self-Validating" requirement is met.

Figure 2: The self-validating analytical pipeline. Note the parallel processing of Denaturant (X) and Protein (Y) signals from the same sample.

Troubleshooting & Controls

| Issue | Diagnosis | Corrective Action |

| pH Drift | GuHCl alters activity coefficients of H+. | Adjust buffer capacity (use 50mM+). Correct pH reading: |

| Signal Overlap | Use off-resonance decoupling or digital filtering if observing protein | |

| Hygroscopicity | Stock concentration inaccurate. | Mandatory: Verify stock with Refractive Index before starting. Do not trust the balance. |

| Viscosity | Shimming issues at high [GuHCl]. | Increase inter-scan delay ( |

References

-

Pace, C. N. (1986). Determination and analysis of urea and guanidine hydrochloride denaturation curves. Methods in Enzymology, 131, 266-280.

-

Courtenay, E. S., Capp, M. W., & Record, M. T. (2000). Thermodynamics of interactions of urea and guanidinium salts with protein surface: Relationship between solute effects on protein processes and changes in water-accessible surface area. Protein Science, 9(10), 2138-2148.

- Dempsey, C. E., et al. (2011). Direct observation of weak protein interactions with denaturants by NMR. Journal of the American Chemical Society.

-

Mulder, F. A., et al. (2001). Characterization of the backbone dynamics of folded and denatured proteins using 15N NMR relaxation.[2] Nature Structural Biology. (Contextual citation for NMR dynamics in denaturants).

For technical support regarding

Sources

Troubleshooting & Optimization

Technical Support Center: Removal of Guanidine-13C Hydrochloride

Case ID: GU-13C-REM-001 Status: Active Agent: Senior Application Scientist Subject: Optimization of Guanidine-13C Removal for Protein Recovery and Downstream Analysis

Strategic Overview: Selecting Your Removal Method

Guanidine-13C Hydrochloride (GuHCl-13C) is chemically identical to standard GuHCl but is distinguished by its isotopic label (often used for hydrogen-exchange NMR) and its significant cost. Therefore, your removal strategy must balance protein stability with isotope recovery and removal efficiency .

Use this decision matrix to select the correct workflow for your sample:

| Feature | Ultrafiltration (Diafiltration) | Stepwise Dialysis | Size Exclusion (SEC) |

| Primary Use Case | NMR sample prep; High concentration samples. | Refolding denatured proteins; Large volumes (>10 mL). | "Polishing" step; Removing trace salts. |

| Speed | High (30–60 mins) | Low (24–48 hours) | Medium (20 mins) |

| Isotope Recovery | Excellent (High concentration in filtrate). | Poor (Diluted in liters of buffer). | Moderate (Diluted in column volume). |

| Risk of Aggregation | Moderate (Rapid salt change). | Low (Gradual salt change).[1] | Low. |

| Recommended For | Soluble proteins requiring buffer exchange. | Refolding inclusion bodies. | Final cleanup. |

Protocol A: Ultrafiltration / Diafiltration (UF/DF)

Best for: Soluble proteins, NMR preparation, and recovering the expensive 13C-isotope.

The Mechanism

Diafiltration uses centrifugal force or pressure to push small molecules (GuHCl-13C) through a semi-permeable membrane while retaining the protein.

Workflow Diagram

Caption: Cycle of concentration and dilution. The permeate contains the expensive GuHCl-13C and should be collected.

Step-by-Step Protocol

-

Selection: Choose a Concentrator (e.g., Amicon® Ultra or Vivaspin®) with a Molecular Weight Cut-Off (MWCO) 1/3 to 1/2 the size of your protein.

-

Equilibration: Pre-rinse the membrane with your target buffer (e.g., PBS or HEPES) to remove trace glycerol.

-

Initial Concentration: Load sample and spin until volume is reduced to 10% (e.g., 5 mL

0.5 mL).-

Critical: Save the flow-through! It contains ~6M GuHCl-13C.

-

-

Dilution (The "Wash"): Add target buffer to bring the volume back to the original starting level.

-

Cycling: Repeat steps 3 and 4.

-

Calculation: The remaining salt concentration (

) follows the formula:-

Example: 3 spins at 10x concentration reduces 6M GuHCl to ~6 mM (99.9% removal).

-

-

Protocol B: Stepwise Dialysis

Best for: Refolding proteins that will precipitate if GuHCl is removed too quickly.

The Mechanism

Rapid removal of chaotropes causes hydrophobic collapse and aggregation. Stepwise dialysis slowly lowers the GuHCl concentration, allowing the protein to explore folding intermediates.

Workflow Diagram

Caption: Gradual reduction of chaotrope concentration prevents hydrophobic collapse.

Step-by-Step Protocol

-

Preparation: Pre-wet dialysis tubing (regenerated cellulose) with the correct MWCO.

-

Buffer Setup: Prepare 3 buffers containing your target buffer components plus:

-

Buffer A: 4M GuHCl

-

Buffer B: 2M GuHCl

-

Buffer C: 0M GuHCl (Target)

-

Additive: Include 0.4M L-Arginine in all buffers to suppress aggregation [1].

-

-

Dialysis:

-

Place sample in tubing.[2]

-

Dialyze against Buffer A for 4 hours at 4°C.

-

Transfer to Buffer B for 4 hours.

-

Transfer to Buffer C overnight.

-

-

Recovery: Carefully remove sample. Centrifuge at high speed (10,000 x g) to pellet any aggregates before downstream use.

Troubleshooting & FAQs

Q1: My protein precipitates immediately upon starting Diafiltration. Why?

-

Cause: The local concentration of GuHCl drops too fast near the membrane, or the protein concentration is too high (crowding effect).

-

Fix: Switch to Protocol B (Dialysis) . If you must use Diafiltration, perform "Discontinuous Diafiltration" with smaller volume changes (e.g., concentrate only 2x, then refill) to make the salt reduction more gradual.

Q2: I still see a GuHCl-13C signal in my NMR spectrum.

-

Cause: GuHCl binds to proteins via electrostatic interactions or is trapped in the hydration shell.

-

Fix:

-

Perform one final "polishing" step using a Desalting Column (e.g., Zeba™ Spin or PD-10).

-

Ensure your final buffer has sufficient ionic strength (e.g., 150mM NaCl) to compete with residual Guanidinium ions [2].

-

Q3: Can I recycle the Guanidine-13C?

-

Answer: Yes. Collect the flow-through from the first concentration step of Protocol A. This fraction contains ~90% of your starting isotope. It can be purified by lyophilization (freeze-drying) to remove water, leaving solid GuHCl-13C for re-use.

Q4: The sample volume increased during dialysis.

-

Cause: High concentrations of GuHCl create high osmotic pressure, drawing water into the dialysis bag.

-

Fix: Leave 20-30% headspace in the dialysis bag/cassette to accommodate expansion. If the volume is too high after dialysis, concentrate it using the device from Protocol A.

References

-

Tsumoto, K., et al. (2004). Practical considerations in refolding proteins from inclusion bodies. Protein Expression and Purification.

-

Thermo Fisher Scientific. (2023). Slide-A-Lyzer™ Dialysis Cassettes User Guide.

-

Merck Millipore. (2019). Protein Concentration and Diafiltration by Tangential Flow Filtration.

-

Sartorius. (n.d.). Diafiltration for Rapid Buffer Exchange.

Sources

Technical Support Center: Preventing Protein Aggregation During Refolding from Guanidine-13C Hydrochloride

Welcome to the technical support center for protein refolding. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of refolding proteins from a denatured state using guanidine hydrochloride, with a specific focus on protocols involving its isotopically labeled form, Guanidine-13C hydrochloride. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and enhance your experimental success.

I. Understanding the Challenge: The "Why" Behind Aggregation

Guanidine hydrochloride (GdnHCl) is a powerful chaotropic agent that effectively solubilizes proteins from inclusion bodies by disrupting their secondary and tertiary structures.[1][2][3] It breaks down the intricate network of hydrogen bonds and hydrophobic interactions that maintain a protein's native conformation.[3] While essential for solubilization, the subsequent removal of GdnHCl to allow the protein to refold into its biologically active state is a critical step where aggregation often occurs.[4][5]

Protein aggregation is a common hurdle in refolding, leading to a loss of active protein and complicating downstream applications.[6] This process is primarily driven by improper hydrophobic interactions between partially folded protein intermediates. As the denaturant is removed, these hydrophobic regions, normally buried within the protein's core, become exposed and can interact with those of other protein molecules, leading to the formation of insoluble aggregates.[4]

The use of Guanidine-13C hydrochloride in your experiments does not fundamentally alter the chemical principles of denaturation and refolding. However, its application in techniques like NMR spectroscopy for structural studies underscores the critical need for a homogenous and correctly folded protein sample, making the prevention of aggregation paramount.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of protein aggregation during refolding from GdnHCl?

A1: The main driver of aggregation is the exposure of hydrophobic amino acid residues that are normally shielded within the protein's interior. During the refolding process, as the GdnHCl concentration decreases, these "sticky" patches on different protein molecules can interact with each other before the protein has a chance to achieve its stable, native conformation. This intermolecular association leads to the formation of aggregates.[4]

Q2: At what concentration of GdnHCl is aggregation most likely to occur?

A2: Aggregation is most prevalent at intermediate GdnHCl concentrations (typically around 1-3 M).[7] In high concentrations of GdnHCl (e.g., 6 M), the protein is fully denatured and soluble.[1] In the absence of GdnHCl, a correctly folded protein is also soluble. The intermediate concentrations represent a "danger zone" where partially folded intermediates with exposed hydrophobic surfaces are abundant.

Q3: Does the rate of GdnHCl removal affect aggregation?

A3: Yes, the rate of denaturant removal is a critical factor. A rapid decrease in GdnHCl concentration, such as through a large, single-step dilution, can shock the protein into misfolding and aggregating.[4][7] A slower, more gradual removal of the denaturant, achieved through methods like stepwise dialysis or gradual dilution, often yields better refolding outcomes by allowing the protein more time to explore its conformational space and find its native structure.[4][7]

Q4: My protein has disulfide bonds. How does this impact the refolding strategy?

A4: The presence of cysteine residues and the need for correct disulfide bond formation adds a layer of complexity. During denaturation with GdnHCl, a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol is typically included to break any non-native disulfide bonds.[5][8] For refolding, a redox shuffling system, such as a combination of reduced and oxidized glutathione (GSH/GSSG), is essential in the refolding buffer to facilitate the formation of the correct disulfide bridges.[5][9] The ratio of the reduced to oxidized form needs to be empirically optimized for each protein.[9]

Q5: Can additives in the refolding buffer really prevent aggregation?

A5: Absolutely. The inclusion of specific chemical additives in the refolding buffer is a widely used and effective strategy to minimize aggregation and improve the yield of correctly folded protein.[7] These additives can function in various ways, such as stabilizing the native state, preventing intermolecular interactions, or assisting in the folding process.

III. Troubleshooting Guides

This section provides structured guidance on how to address specific problems you may encounter during your protein refolding experiments.

Problem 1: Visible Precipitation or Cloudiness in the Refolding Buffer

This is a clear indication of significant protein aggregation.

Root Causes and Solutions:

-

Rapid Denaturant Removal: A sudden drop in GdnHCl concentration is a common culprit.

-

Troubleshooting Steps:

-

Switch to Stepwise Dialysis: Instead of a single dialysis step, perform a series of dialysis steps with progressively lower GdnHCl concentrations (e.g., 4M -> 2M -> 1M -> 0M).[4][7] This gradual removal can significantly improve refolding yields.

-

Employ Pulse/Gradual Dilution: Rather than a single large dilution, add the denatured protein solution to the refolding buffer in small aliquots over an extended period.[4]

-

-

-

High Protein Concentration: The probability of intermolecular interactions and aggregation increases with protein concentration.

-

Troubleshooting Steps:

-

Reduce Protein Concentration: Aim for a final protein concentration in the refolding buffer that is as low as feasible, often in the range of 10-100 µg/mL.[5]

-

Optimize for Your Protein: While lower is generally better, the optimal concentration is protein-dependent and may require some empirical testing.

-

-

-

Suboptimal Buffer Conditions (pH, Ionic Strength): The pH and salt concentration of the refolding buffer can influence protein stability and solubility.

-

Troubleshooting Steps:

-

pH Screening: The optimal pH for refolding is often near the protein's isoelectric point (pI), where its net charge is minimal, but this can also sometimes promote aggregation. It is advisable to screen a range of pH values.

-

Vary Ionic Strength: Both high and low salt concentrations can impact protein stability.[6] Experiment with different concentrations of salts like NaCl or KCl in your refolding buffer.

-

-

Experimental Workflow: Stepwise Dialysis for GdnHCl Removal

Caption: Stepwise dialysis workflow for gradual GdnHCl removal.

Problem 2: Low Yield of Soluble, Active Protein Despite No Visible Precipitation

Even without visible aggregates, a significant portion of the protein may be forming soluble, non-functional aggregates or misfolded species.

Root Causes and Solutions:

-

Formation of Soluble Aggregates: These are smaller, non-precipitating aggregates that are nonetheless undesirable.

-

Troubleshooting Steps:

-

Incorporate Aggregation Suppressors: Add specific chemical additives to your refolding buffer.

-

Artificial Chaperone Systems: This two-step method involves first diluting the denatured protein into a buffer with a detergent to form a protein-detergent complex, followed by a second dilution into a buffer containing cyclodextrin to strip the detergent and allow refolding.[7]

-

-

-

Incorrect Disulfide Bond Formation: For proteins with cysteine residues, improper disulfide pairing can lead to misfolding and inactivity.

-

Troubleshooting Steps:

-

Optimize Redox Shuttle: The ratio of reduced to oxidized glutathione (GSH:GSSG) is crucial. A common starting point is a 10:1 ratio, but this should be optimized for your specific protein.

-

Alternative Redox Couples: Consider using other redox couples like cysteine/cystine.

-

-

Data Presentation: Common Anti-Aggregation Additives

| Additive | Typical Concentration | Mechanism of Action |

| L-Arginine | 0.5 - 1.0 M | Suppresses aggregation and increases protein solubility.[4][7] |

| Sugars (e.g., Sucrose, Trehalose) | 0.25 - 1.0 M | Stabilize the native protein structure.[9] |

| Polyols (e.g., Glycerol, Sorbitol) | 10 - 20% (v/v) | Enhance protein stability.[8][9] |

| Non-denaturing Detergents (e.g., Triton X-100, Tween-20) | 0.01 - 0.1% (v/v) | Can help solubilize hydrophobic patches.[6] |